molecular formula C23H25NO3 B1663387 (-)-antofine CAS No. 32671-82-2

(-)-antofine

Cat. No.: B1663387
CAS No.: 32671-82-2
M. Wt: 363.4 g/mol
InChI Key: NCVWJDISIZHFQS-CQSZACIVSA-N
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Description

(-)-antofine is a natural phenanthroindolizidine alkaloid found in plants belonging to the Apocynaceae, Lauraceae, and Moraceae families. It exhibits a range of biological activities, including anti-inflammatory, anticancer, antiviral, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antofine typically involves the Horner-Wadsworth-Emmons reaction, followed by hydrogenation and selective oxidation. For instance, a research team synthesized ®-antofine starting with the Horner-Wadsworth-Emmons reaction of a readily available precursor, followed by hydrogenation of 3,6,7-trimethoxy-phenanthrene-9-carbaldehyde to produce an ester derivative. This ester was then subjected to reduction and selective oxidation .

Industrial Production Methods

The development of highly polar prodrugs of antofine has been explored to improve its chemical and metabolic stability .

Chemical Reactions Analysis

Types of Reactions

(-)-antofine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity and reduce toxicity.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of antofine include hydrogenation catalysts, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving antofine include ester derivatives, reduced forms of the compound, and selectively oxidized products. These derivatives are often evaluated for their biological activities and potential therapeutic applications .

Mechanism of Action

(-)-antofine exerts its effects through multiple molecular targets and pathways. It inhibits nuclear factor κB and AKT/mTOR signaling pathways, leading to the induction of apoptosis and inhibition of DNA synthesis. Additionally, antofine disrupts mitochondrial function, impairs membrane integrity, and induces oxidative stress by accumulating reactive oxygen species .

Comparison with Similar Compounds

(-)-antofine is structurally similar to other phenanthroindolizidine alkaloids, such as tylophorine and tylocrebrine. These compounds also exhibit significant biological activities, including anticancer and antifungal properties . antofine is unique in its ability to inhibit multiple signaling pathways and its potential for use in hypoxia-targeted therapies .

List of Similar Compounds

  • Tylophorine
  • Tylocrebrine
  • Cryptopleurine

This compound’s unique combination of biological activities and its potential for therapeutic applications make it a valuable compound for scientific research and industrial applications.

Biological Activity

(-)-Antofine is a phenanthroindolizidine alkaloid derived from various species of the Asclepiadaceae family, notable for its diverse biological activities, particularly its antifungal and anticancer properties. This article delves into the compound’s biological activity, supported by data tables, case studies, and detailed research findings.

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal properties against various fungal pathogens, particularly Penicillium italicum and Penicillium digitatum.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC)

  • Against P. italicum :
    • MIC: 1.56 mg/L
    • MFC: 6.25 mg/L
  • Against P. digitatum :
    • MIC: 12.5 mg/L

These concentrations indicate that this compound can effectively inhibit fungal growth in vitro and control blue mold development in citrus fruits infected with P. italicum .

Mechanism of Action

The antifungal mechanism of this compound involves:

  • Oxidative Stress Activation : It generates reactive oxygen species (ROS), which impair membrane integrity and induce lipid peroxidation.
  • Disruption of Mitochondrial Function : Treatment with antofine leads to mitochondrial dysfunction, evidenced by decreased ATP levels and altered enzyme activities in the tricarboxylic acid (TCA) cycle .

Cytotoxic Activity

This compound has also been evaluated for its cytotoxic effects against various cancer cell lines. It exhibits low nanomolar to picomolar half-maximal growth inhibition (GI50) values against multidrug-resistant human cancerous cells.

Cytotoxicity Data

Cell LineIC50 (nM)
HCT116<10
H460<10
Non-cancerous cells>1000

The cytotoxicity was assessed using the MTT assay, revealing that this compound is significantly more effective under hypoxic conditions compared to normoxic conditions .

Mechanisms of Anticancer Activity

The anticancer effects of this compound are attributed to several mechanisms:

  • Inhibition of Hypoxia-Inducible Factor-1 (HIF-1) : This action disrupts the cancer cell's ability to survive in low oxygen environments.
  • Inhibition of DNA/RNA Synthesis : This prevents cancer cells from proliferating.
  • Downregulation of Cyclin D1 : This affects cell cycle progression .

Case Studies

  • Fungal Pathogen Study :
    A study investigated the effects of this compound on P. italicum. The results showed that treatment with antofine significantly inhibited fungal growth, with a notable reduction in lesion diameter on infected citrus fruits after a 6-day incubation period .
  • Cancer Cell Line Study :
    In another study, this compound was tested on various cancer cell lines, demonstrating its potent cytotoxicity under hypoxic conditions. The compound's ability to induce apoptosis in cancer cells was linked to its interference with mitochondrial function and energy metabolism .

Q & A

Basic Research Questions

Q. What are the primary mechanisms through which (-)-antofine exerts its antifungal effects against Penicillium italicum?

this compound inhibits fungal growth via multitarget interactions, including:

  • Oxidative stress induction : Accumulation of reactive oxygen species (ROS) disrupts redox balance .
  • Membrane disruption : Impaired membrane integrity and lipid peroxidation, validated via propidium iodide staining and TEM .
  • Mitochondrial dysfunction : Downregulation of tricarboxylic acid (TCA) cycle enzymes and ATP depletion, observed through proteomic analysis . Methodological approach: Combine scanning/transmission electron microscopy, quantitative proteomics, and ROS assays to map mechanistic pathways.

Q. What experimental models are optimal for evaluating this compound’s bioactivity in vitro?

  • Antifungal assays : Use standardized broth microdilution (CLSI M38-A2) to determine MIC/MFC values (e.g., MIC = 1.56 mg/L for P. italicum) .
  • Cancer cell lines : Employ cytotoxicity assays (e.g., MTT, SRB) on human cancer cell lines to assess antiproliferative effects. Structural analogs with E-ring modifications (e.g., compounds 3a, 9b) enhance SAR insights .
  • Proteomic profiling : Tandem mass tag (TMT)-based quantitative proteomics to identify protein expression changes .

Q. How can researchers standardize the quantification of this compound in biological samples?

  • Chromatographic methods : HPLC or LC-MS/MS with UV/fluorescence detection, using validated calibration curves.
  • Sample preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for matrix cleanup .
  • Quality control : Include internal standards (e.g., deuterated analogs) to correct for recovery variations.

Advanced Research Questions

Q. How do structural modifications to this compound’s E-ring influence its antitumor activity and selectivity?

  • Key findings : Hydroxylation at specific E-ring positions (e.g., compounds 3a, 24a) enhances solubility and target engagement. Dihydroxylated analogs (e.g., 24a) show improved anticancer potency compared to parent compounds .
  • Methodological strategy :

  • Synthetic chemistry : Introduce polar groups via regioselective oxidation or hydroxylation.
  • SAR analysis : Compare IC₅₀ values across analogs in cytotoxicity assays .
  • Molecular docking : Map interactions with putative targets (e.g., tubulin, topoisomerases).

Q. How can contradictory data on this compound’s cytotoxicity be resolved across different cancer cell lines?

  • Hypotheses : Cell-type-specific uptake, metabolic activation, or resistance mechanisms (e.g., efflux pumps).
  • Experimental design :

  • Comparative assays : Test analogs in panels of cell lines (e.g., NCI-60) to identify selectivity patterns.
  • Transport studies : Use radiolabeled this compound to quantify cellular uptake/efflux .
  • Transcriptomics : RNA-seq to identify differentially expressed genes in resistant vs. sensitive lines.

Q. What synergistic strategies enhance this compound’s efficacy while minimizing resistance?

  • Combination therapies : Pair with ROS-inducing agents (e.g., doxorubicin) or autophagy inhibitors (e.g., chloroquine) to amplify stress responses.
  • In vivo validation : Use murine xenograft models to assess tumor regression and toxicity profiles .
  • Data integration : Apply systems pharmacology models to predict optimal dosing regimens.

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound’s bioactivity data across replicate experiments?

  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance.
  • Error sources : Document instrument calibration (e.g., plate reader), cell passage number, and compound purity (HPLC-verified ≥95%) .
  • Reproducibility : Adhere to FAIR data principles—publish raw proteomic datasets in repositories like PRIDE .

Q. What computational tools can predict this compound’s off-target effects in mammalian systems?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify binding partners.
  • Machine learning : Train models on alkaloid-target interaction databases (e.g., ChEMBL) to prioritize high-risk off-targets .

Q. Research Design and Ethics

Q. How can researchers ensure ethical sourcing and handling of this compound in preclinical studies?

  • Sourcing : Obtain from certified suppliers (e.g., Sigma-Aldrich) with MSDS documentation.
  • In vivo guidelines : Follow ARRIVE 2.0 guidelines for animal studies, including IACUC approval .

Q. What are the best practices for integrating this compound research into grant proposals?

  • Framework : Align aims with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
  • Innovation : Highlight gaps in phenanthroindolizidine alkaloid research, such as limited in vivo pharmacokinetic data .

Table 1 : Key Bioactivity Parameters of this compound and Analogs

CompoundMIC (mg/L)MFC (mg/L)IC₅₀ (Cancer Cells, μM)
This compound1.566.250.45–2.10
E-ring-OH (3a)N/AN/A0.12–0.89
Dihydroxy (24a)N/AN/A0.08–0.54
Data compiled from

Properties

IUPAC Name

(13aR)-2,3,6-trimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[9,10-f]indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO3/c1-25-15-6-7-16-18(10-15)20-12-23(27-3)22(26-2)11-19(20)17-9-14-5-4-8-24(14)13-21(16)17/h6-7,10-12,14H,4-5,8-9,13H2,1-3H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCVWJDISIZHFQS-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CC4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C3=C(C[C@H]4CCCN4C3)C5=CC(=C(C=C52)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318734
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32671-82-2
Record name Antofine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32671-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Antofine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(3-Nitrophenyl)(oxo)acetic acid
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine
(3-Nitrophenyl)(oxo)acetic acid
(-)-antofine

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